3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group, a fluoropyridinyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common approach is to start with a suitable pyrrolidine precursor and introduce the ethyl and fluoropyridinyl groups through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluoropyridinyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the fluoropyridinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-(5-chloropyridin-2-yl)pyrrolidin-3-ol
- 3-Ethyl-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
- 3-Ethyl-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol
Uniqueness
The uniqueness of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol lies in the presence of the fluoropyridinyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCZMXIAXESKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=NC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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